molecular formula C15H19N3O3S B10992473 7,8-dimethoxy-2-(thiomorpholin-4-ylmethyl)phthalazin-1(2H)-one

7,8-dimethoxy-2-(thiomorpholin-4-ylmethyl)phthalazin-1(2H)-one

Cat. No.: B10992473
M. Wt: 321.4 g/mol
InChI Key: OLJCOFLPFYLJMA-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-(thiomorpholin-4-ylmethyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2-(thiomorpholin-4-ylmethyl)phthalazin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7,8-dimethoxyphthalazine and thiomorpholine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and advanced purification methods is crucial to obtain a product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-2-(thiomorpholin-4-ylmethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-(thiomorpholin-4-ylmethyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to a therapeutic effect.

    Receptor Binding: The compound may bind to specific receptors, triggering a biological response.

    Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar structures and potential biological activities.

    Thiomorpholine Derivatives: Compounds containing the thiomorpholine moiety, known for their diverse chemical properties.

Uniqueness

7,8-Dimethoxy-2-(thiomorpholin-4-ylmethyl)phthalazin-1(2H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

7,8-dimethoxy-2-(thiomorpholin-4-ylmethyl)phthalazin-1-one

InChI

InChI=1S/C15H19N3O3S/c1-20-12-4-3-11-9-16-18(10-17-5-7-22-8-6-17)15(19)13(11)14(12)21-2/h3-4,9H,5-8,10H2,1-2H3

InChI Key

OLJCOFLPFYLJMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCSCC3)OC

Origin of Product

United States

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